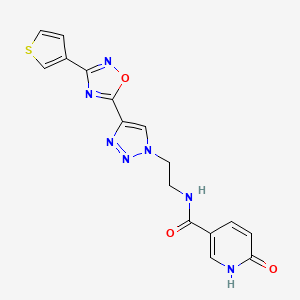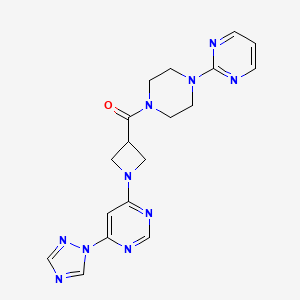
(1-(6-(1H-1,2,4-トリアゾール-1-イル)ピリミジン-4-イル)アゼチジン-3-イル)(4-(ピリミジン-2-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N10O and its molecular weight is 392.427. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物は、抗がん剤としての可能性が高く、注目を集めています。 研究者らは、この構造を含む新規1,2,4-トリアゾール誘導体を合成し、それらの細胞毒性を評価しました 。特に、化合物7d、7e、10a、および10dは、HeLa細胞株に対して有望な細胞毒性を示しました。さらに、これらの誘導体は、正常細胞を保護しながら、がん細胞を標的にする選択性を示しました。分子ドッキング研究は、それらが、がん治療の可能な標的であるアロマターゼ酵素と相互作用することを示唆しています。
工業用途
医薬品以外に、1,2,4-トリアゾール誘導体は、工業用途にも使用されています。 これらの化合物は、染料、写真材料、光安定剤、農薬、および腐食防止剤の開発に貢献しています .
抗ウイルスおよび抗菌特性
1,2,4-トリアゾール骨格は、抗ウイルスおよび抗菌活性について調査されてきました。 この化合物の特定の誘導体は言及されていませんでしたが、関連する構造は、インフルエンザA、単純ヘルペスウイルス1型(HSV-1)、および結核菌に対して有効性を示しています 。さらなる調査により、ウイルス感染症や細菌感染症に対するその可能性が明らかになる可能性があります。
ヌクレオシドアナログ
注目すべきことに、リバビリン(抗ウイルスヌクレオシドアナログ)は、1,2,4-トリアゾール部分を有しています。 この骨格に基づく新しいヌクレオシドの探求は、依然として重要な研究課題です 。この化合物のヌクレオシドアナログの可能性を調査することで、貴重な知見が得られる可能性があります。
その他の生物活性
研究者らは、1,2,4-トリアゾール誘導体を、抗真菌、抗ウイルス、および抗がん特性についても研究しています。 これらの化合物は、メチシリン耐性黄色ブドウ球菌、バンコマイシン耐性腸球菌、およびさまざまな癌細胞株に対して活性を示しています 。さらに、それらは特定の受容体のアゴニストおよびアンタゴニストとして機能し、その汎用性を強調しています。
薬物動態および毒性
1,2,4-トリアゾール骨格は、さまざまな標的と水素結合を形成する能力があり、薬物動態と毒性特性の改善に貢献しています 。研究者らは、その薬物開発における可能性を継続的に探求しています。
作用機序
Target of Action
Similar compounds have been shown to have cytotoxic activity against various cancer cell lines .
Mode of Action
This is often achieved by inhibiting key proteins or enzymes within the cell, disrupting normal cellular functions and leading to programmed cell death .
Biochemical Pathways
Similar compounds have been shown to affect cell cycle progression, leading to cell cycle arrest at specific phases . This disruption of the cell cycle can inhibit the proliferation of cancer cells .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in similar compounds can improve pharmacokinetic properties, enhancing drug-like characteristics .
Result of Action
The result of the compound’s action is typically a reduction in the viability of cancer cells. This is achieved through the induction of apoptosis, or programmed cell death . In vitro studies of similar compounds have shown significant cytotoxic activity against various cancer cell lines .
特性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N10O/c29-17(25-4-6-26(7-5-25)18-20-2-1-3-21-18)14-9-27(10-14)15-8-16(23-12-22-15)28-13-19-11-24-28/h1-3,8,11-14H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIISALBZJYWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
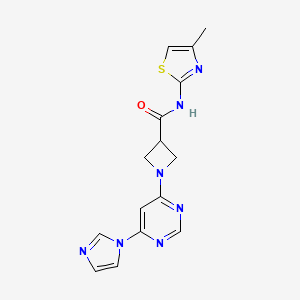
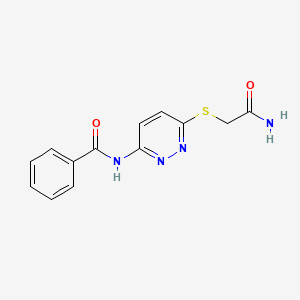
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2488308.png)
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)
![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)
![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)

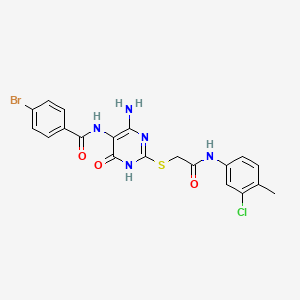
![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)
